4-(((1-(2-Morpholino-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
Description
Properties
IUPAC Name |
4-[[1-(2-morpholin-4-yl-2-oxoethyl)piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3.C2H2O4/c21-13-17-1-3-18(4-2-17)15-26-16-19-5-7-22(8-6-19)14-20(24)23-9-11-25-12-10-23;3-1(4)2(5)6/h1-4,19H,5-12,14-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUYILKCRHCFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC(=O)N3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((1-(2-Morpholino-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a synthetic organic molecule that incorporates a morpholine moiety and a piperidine structure. These components are often associated with various pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molar mass of approximately 320.41 g/mol. Its structural characteristics include the presence of both morpholine and piperidine rings, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3 |
| Molar Mass | 320.41 g/mol |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that compounds containing morpholine and piperidine structures exhibit a range of biological activities. The following subsections detail specific activities associated with the compound .
Antibacterial Activity
Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance, piperidine derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Case Study:
In a comparative study, several synthesized piperidine derivatives were tested for antibacterial activity. The results indicated that compounds bearing the morpholine functionality exhibited enhanced interactions with bacterial cell membranes, leading to increased antibacterial efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Urease | Moderate Inhibitor |
Research Findings:
In vitro studies demonstrated that derivatives of the compound significantly inhibited AChE activity, suggesting potential applications in treating cognitive disorders .
Antioxidant Activity
The antioxidant potential of similar compounds has been documented, indicating their ability to scavenge free radicals and reduce oxidative stress markers. This activity is crucial for preventing cellular damage associated with various diseases.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) at 1 mg/mL |
|---|---|
| Compound A | 89.92 ± 1.39 |
| Compound B | 77.87 ± 4.21 |
| This compound | TBD |
The biological activities of the compound can be attributed to several mechanisms:
- Interaction with Cellular Targets: The morpholine and piperidine moieties facilitate binding to specific receptors or enzymes, enhancing therapeutic effects.
- Free Radical Scavenging: The presence of functional groups allows for effective scavenging of reactive oxygen species (ROS), contributing to antioxidant properties.
- Membrane Disruption: Antibacterial activity may arise from the disruption of bacterial cell membranes due to hydrophobic interactions facilitated by the compound's structure.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The morpholino-oxoethyl group in the target compound provides a balance of hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic fluoropropyl group in and the smaller pyrrolidine in . Morpholino's oxygen atoms may enhance solubility compared to pyrrolidine-based analogs.
- Salt Forms : The oxalate salt in the target compound is chosen for stability and crystallinity, similar to the succinate salts in , which improve pharmacokinetic (PK) profiles. Tosylate salts (e.g., 21a, 21b in ) are also common but may differ in dissolution rates.
Heterocyclic Variations and Pharmacological Implications
- Morpholino vs. In contrast, the target compound’s morpholino group (a six-membered ring with oxygen) may reduce basicity and mitigate hERG channel binding, a common cause of cardiotoxicity .
- Pyridine/Pyrazine Modifications: Ethoxypyrazine substituents in could enhance metabolic stability compared to the target’s morpholino group, though they may increase molecular weight and complexity.
Physicochemical and Pharmacokinetic Comparisons
- Solubility: The oxalate salt in the target compound likely offers comparable aqueous solubility to succinate salts (e.g., 27b ), which are noted for excellent PK properties. Tosylate salts (e.g., 21a ) may exhibit lower solubility due to larger counterions.
- Lipophilicity: Fluorinated analogs like prioritize lipophilicity for blood-brain barrier penetration, whereas the morpholino group in the target compound balances hydrophilicity for systemic circulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
